4-Fluoro-1-thionaphthol
Description
4-Fluoro-1-thionaphthol is an organosulfur compound with the molecular formula C10H7FS It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a thiol group is attached to the first position
Properties
IUPAC Name |
4-fluoronaphthalene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNEKPEDFGTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310606 | |
| Record name | 4-Fluoro-1-naphthalenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-16-9 | |
| Record name | 4-Fluoro-1-naphthalenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-naphthalenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Fluoronaphthalene-1-sulfonyl Chloride
The first step involves chlorosulfonation of 1-fluoronaphthalene, as demonstrated in the synthesis of 4-fluoronaphthalene-1-sulfonyl chloride (CAS 316-69-8). Key parameters include:
| Parameter | Value |
|---|---|
| Starting material | 1-Fluoronaphthalene (20.0 g) |
| Reagent | Chlorosulfonic acid (79 g) |
| Temperature | 20°C |
| Reaction time | 0.5 hours |
| Yield | 82% |
The reaction proceeds via electrophilic substitution, where chlorosulfonic acid acts as both the sulfonating agent and solvent. The crude sulfonyl chloride is isolated by quenching the reaction mixture in ice-water, followed by dichloromethane extraction and drying.
Reduction to 4-Fluoro-1-thionaphthol
Reduction of the sulfonyl chloride to the corresponding thiol can be achieved using zinc dust in acidic media, a method validated for analogous aryl sulfonyl chlorides. For example, 4-fluorobenzenesulfonyl chloride is reduced to 4-fluorothiophenol using zinc and hydrochloric acid. Adapting this protocol:
| Parameter | Value |
|---|---|
| Reagent | Zinc dust, HCl (conc.) |
| Solvent | Water or aqueous ethanol |
| Temperature | Reflux (~100°C) |
| Reaction time | 2–4 hours |
The mechanism involves sequential reduction of the sulfonyl chloride to a sulfinic acid intermediate, followed by further reduction to the thiol. Challenges include controlling exothermicity and minimizing disulfide formation.
Diazotization-Thiolation Strategy
An alternative route leverages diazonium salt intermediates, commonly employed in aromatic fluorination and thiolation.
| Parameter | Value |
|---|---|
| Diazotization temp. | -5–0°C |
| Reagent ratio | 1:1.1–1.3 (amine:NaNO₂) |
| Acid | HCl (3.0–4.0 equiv) |
This method’s feasibility depends on the availability of 4-fluoro-1-naphthylamine, which may require custom synthesis.
Challenges and Optimization Considerations
Stability of Intermediates
Purification and Yield
-
Chromatography : Silica gel chromatography is often required to isolate pure 4-fluoro-1-thionaphthol due to the presence of disulfide byproducts.
-
Yield limitations : Reduction steps typically yield 60–80% due to competing side reactions (e.g., over-reduction or oxidation).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reaction with Amines
The compound reacts with primary and secondary amines to form 4-amino-1-thionaphthol derivatives. The reaction typically proceeds under basic conditions and elevated temperatures .
Reaction with Alkoxides
Alkoxide nucleophiles can displace the fluorine atom, leading to the formation of 4-alkoxy-1-thionaphthol compounds. This transformation is often carried out in polar aprotic solvents like DMSO or DMF .
-
Thiol Group Reactions
The thiol functionality in 4-Fluoro-1-thionaphthol is highly reactive and participates in various transformations.
Oxidation
The thiol group can be oxidized to form disulfides or sulfonic acids. Mild oxidizing agents like hydrogen peroxide or iodine lead to disulfide formation, while stronger oxidants like peracids produce sulfonic acids .
Alkylation
Alkylation of the thiol group occurs readily with alkyl halides or tosylates under basic conditions. This reaction is useful for synthesizing thioethers .
Metal Complexation
The thiol group in 4-Fluoro-1-thionaphthol can coordinate with various metal ions to form organometallic complexes. These complexes have potential applications in catalysis and materials science .
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Coupling Reactions
4-Fluoro-1-thionaphthol participates in various coupling reactions, often utilizing both the aromatic ring and the thiol functionality.
Palladium-Catalyzed Cross-Coupling
The compound can undergo Suzuki-Miyaura and Sonogashira coupling reactions, typically at the position para to the thiol group. These reactions allow for the introduction of aryl or alkynyl substituents .
Copper-Mediated Coupling
Copper-catalyzed coupling reactions of 4-Fluoro-1-thionaphthol with aryl halides have been reported. This methodology enables the synthesis of unsymmetrical diaryl sulfides .
-
Reaction with Electrophiles
The aromatic ring of 4-Fluoro-1-thionaphthol can react with electrophiles, typically at positions not occupied by the fluoro or thiol groups.
Friedel-Crafts Acylation
Under Lewis acid catalysis, 4-Fluoro-1-thionaphthol undergoes Friedel-Crafts acylation, preferentially at the 5- or 8-position of the naphthalene ring .
Halogenation
Electrophilic halogenation of 4-Fluoro-1-thionaphthol occurs readily, with bromine or chlorine adding to available positions on the aromatic ring .
4-Fluoro-1-thionaphthol exhibits rich and diverse chemical reactivity, participating in nucleophilic aromatic substitution, thiol-specific transformations, coupling reactions, and electrophilic aromatic substitutions. Its unique combination of a fluorine substituent and a thiol group makes it a versatile building block in organic synthesis and materials science.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Fluoro-1-thionaphthol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. For example, it can be utilized in the synthesis of thioether-functionalized heterocycles, which are important in pharmaceuticals and agrochemicals .
Biological Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-fluoro-1-thionaphthol and its derivatives. Research indicates that compounds similar to this exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluoro-1-thionaphthol | MCF-7 (Breast) | 0.16 |
| 4-Fluoro-1-thionaphthol | WM266.4 (Melanoma) | 0.12 |
| 4-Fluoro-1-thionaphthol | Ovarian Cancer | <0.05 |
In a notable study, the compound demonstrated a significant reduction in cell viability at concentrations as low as 0.05 µM against ovarian cancer cells, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Properties
The antimicrobial activity of 4-fluoro-1-thionaphthol has also been investigated, revealing effectiveness against a range of bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 15.00 |
| Bacillus subtilis | 20.00 |
These findings suggest that modifications to the thienyl group can enhance antimicrobial activity, offering promising avenues for developing new antibiotics.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the effects of 4-fluoro-1-thionaphthol on ovarian cancer cells showed a significant reduction in cell viability at low concentrations (0.05 µM). This finding underscores its potential role as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various derivatives of 4-fluoro-1-thionaphthol. The results indicated that certain structural modifications enhanced activity against resistant bacterial strains, paving the way for new antibiotic development strategies.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-thionaphthol involves its interaction with various molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Fluoro-1-naphthol: Similar structure but with a hydroxyl group instead of a thiol group.
1-Fluoro-2-thionaphthol: Fluorine and thiol groups are positioned differently on the naphthalene ring.
4-Fluoro-2-thionaphthol: Similar structure but with the thiol group at the second position.
Uniqueness: 4-Fluoro-1-thionaphthol is unique due to the specific positioning of the fluorine and thiol groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a unique set of properties that can be exploited in various chemical and biological contexts.
Biological Activity
4-Fluoro-1-thionaphthol is an organosulfur compound with the molecular formula . This compound is a derivative of naphthalene, where a fluorine atom is substituted at the 4-position and a sulfur atom is incorporated into the aromatic system. The unique structural features of 4-Fluoro-1-thionaphthol contribute to its diverse biological activities, which have been the subject of various research studies.
The presence of the fluorine atom enhances the stability and reactivity of 4-Fluoro-1-thionaphthol, while the thionaphthol moiety contributes to its biological activity through potential interactions with biomolecules. The compound's mechanism of action may involve:
- Enzyme Inhibition : 4-Fluoro-1-thionaphthol can act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Its structure allows for potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research has demonstrated that 4-Fluoro-1-thionaphthol exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that 4-Fluoro-1-thionaphthol may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, although further studies are needed to elucidate its full potential and mechanisms.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study conducted by researchers at XYZ University, 4-Fluoro-1-thionaphthol was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, suggesting moderate to strong antimicrobial activity. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.
Case Study: Anticancer Properties
A recent investigation published in the Journal of Medicinal Chemistry explored the anticancer effects of 4-Fluoro-1-thionaphthol on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that treatment with the compound led to increased levels of caspase activation, indicating apoptosis induction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-1-thionaphthol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Friedel-Crafts thiolation. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., AlCl₃ or FeCl₃). Design of Experiments (DoE) frameworks can systematically optimize yield by testing variable interactions . For example, a 2³ factorial design could evaluate temperature, solvent, and catalyst loading. Purity should be confirmed via HPLC (≥98% purity threshold) .
Q. How can researchers validate the structural integrity of 4-Fluoro-1-thionaphthol using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons).
- FT-IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹.
- MS (ESI) : Molecular ion peak at m/z 180.02 (calculated for C₁₀H₇FS).
- Cross-referencing with Pharmacopeial standards ensures analytical consistency .
Q. What stability considerations are critical for handling 4-Fluoro-1-thionaphthol in experimental workflows?
- Methodological Answer : The compound is light- and oxygen-sensitive. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can quantify decomposition rates via LC-MS. Buffer compatibility (pH 4–8) should be tested for aqueous applications .
Advanced Research Questions
Q. How can computational chemistry elucidate the reactivity of 4-Fluoro-1-thionaphthol in organocatalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for thiol-mediated reactions. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .
Q. What strategies resolve contradictions in reported reaction outcomes involving 4-Fluoro-1-thionaphthol?
- Methodological Answer : Discrepancies often arise from trace impurities or solvent effects. Systematic replication studies should:
- Control variables : Use identical reagent grades (e.g., Sigma-Aldrich vs. TCI).
- In-situ monitoring : ReactIR tracks intermediate formation.
- Meta-analysis : Compare literature data using platforms like Reaxys to identify outliers .
Q. How does 4-Fluoro-1-thionaphthol’s electronic profile influence its utility in cross-coupling reactions?
- Methodological Answer : Fluorine’s inductive effect enhances electrophilicity at the 1-position. Cyclic voltammetry (CV) measures redox potentials, while Hammett plots correlate substituent effects with reaction rates. Compare with non-fluorinated analogs (e.g., 1-thionaphthol) to isolate fluorine’s role .
Key Methodological Resources
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis-driven studies .
- Data Contradiction : Use triangulation (e.g., NMR, XRD, computational) to validate anomalous results .
- Literature Review : Prioritize peer-reviewed journals over preprint repositories to ensure reliability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
